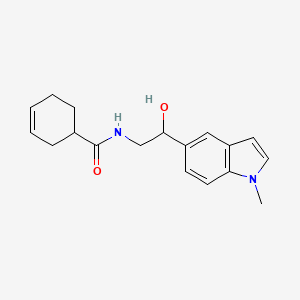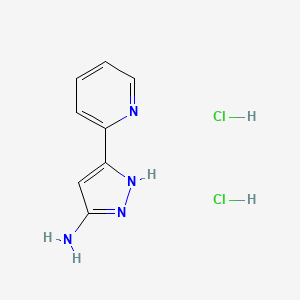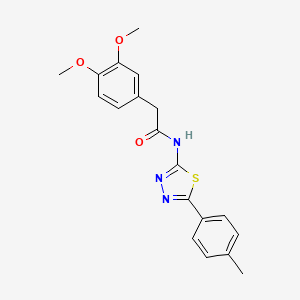
7-Aminoheptan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Aminoheptan-1-ol hydrochloride is closely related to 7-Amino-heptanoic acid hydrochloride, which has been synthesized through a novel route involving nucleophilic substitution reactions. The synthesis of 7-Amino-heptanoic acid hydrochloride is achieved by reacting 1,5-Dibromopentane with potassium phthalimide and diethyl malonate, followed by hydrolyzation and decarboxylation to yield the final product . Although the specific synthesis of 7-Aminoheptan-1-ol hydrochloride is not detailed in the provided papers, the methodologies and chemical reactions described could be adapted for its synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include key transformations such as the amino acid-derived acylnitroso Diels-Alder reaction , osmium-catalyzed dihydroxylation , and double alkylation . For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene demonstrates the complexity and precision required in synthesizing such molecules . These methods could potentially be applied to the synthesis of 7-Aminoheptan-1-ol hydrochloride with appropriate modifications.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallographic analysis, which helped in determining the absolute configurations of stereocenters in the molecules . The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the case of chiral quinolone antibacterial agents . The molecular structure analysis is essential for understanding the properties and potential applications of 7-Aminoheptan-1-ol hydrochloride.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the ability to yield stereoselectively pure products. For example, the synthesis of orthogonally protected amino acids involves selective protection and deprotection steps . Additionally, the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane leads to the formation of an intermediate that fragments into various hydrocarbon products . These reactions highlight the diverse reactivity of heptane derivatives, which could be relevant to the chemical behavior of 7-Aminoheptan-1-ol hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to a certain extent. For instance, the lipophilicity and pharmacokinetic profiles of chiral quinolone derivatives have been examined, revealing moderate lipophilicity and favorable pharmacokinetics . The properties of 7-Aminoheptan-1-ol hydrochloride would likely be influenced by its functional groups and molecular structure, which could be inferred from the studies on similar compounds. The total yield and purity of the synthesized compounds, as well as their structural confirmation through NMR and other spectroscopic methods, are also important aspects of the analysis .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
7-Aminoheptan-1-ol hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been utilized in the synthesis of tianeptine sodium, a process noted for its low costs, mild reaction conditions, and suitability for industrial production (Ran, 2012). Moreover, novel routes for preparing 7-Amino-heptanoic acid hydrochloride have been developed, highlighting procedures that are simple and convenient, further demonstrating the compound's significance in chemical synthesis (Xue Juanjuan et al., 2010).
Biological and Medical Research
In the realm of biological and medical research, 7-Aminoheptan-1-ol hydrochloride derivatives have been explored for their potential applications. For example, the compound has been studied in the context of inhibiting tumor angiogenesis in human lung cancer xenografts, where it significantly reduced vessel density, indicating its potential in cancer therapy (Soto-Pantoja et al., 2009). Furthermore, its derivatives have been evaluated as cysteine proteases inhibitors, showcasing significant activity in inhibiting enzymes like cathepsins, which are relevant in several diseases including cancer (Zhou et al., 2002).
Material Science and Chemical Engineering
7-Aminoheptan-1-ol hydrochloride and its derivatives also find applications in material science and chemical engineering. For example, its use in the development of controllable phase separation systems demonstrates its utility in creating reversible and multifunctional extractants for various industrial processes (Tao et al., 2015). These systems can capture and release substances in a controllable manner, highlighting the compound's potential in separation technology.
Environmental and Analytical Chemistry
In analytical chemistry, differentiation of isomeric heptylamines, including derivatives of 7-Aminoheptan-1-ol, has been studied through in-source collision-induced dissociation. This research aids in the identification and analysis of similar compounds, showcasing the importance of 7-Aminoheptan-1-ol hydrochloride in the development of analytical techniques (Zaremba et al., 2019).
Propiedades
IUPAC Name |
7-aminoheptan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c8-6-4-2-1-3-5-7-9;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLPLPJQJVZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoheptan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)


![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)
![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)
![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)
![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)